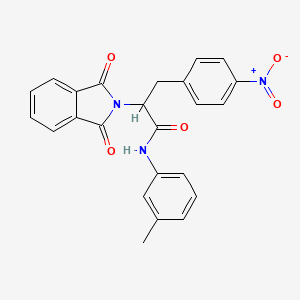
N,N-diethyl-1-(1-naphthylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-(1-naphthylmethyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research to study opioid receptors and pain pathways. However, due to its high abuse potential and associated risks, it has been classified as a Schedule I drug by the United States Drug Enforcement Administration.
Mecanismo De Acción
N,N-diethyl-1-(1-naphthylmethyl)-3-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is located in the central nervous system and is responsible for the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals in the brain. This results in the analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have potent analgesic effects, similar to other opioids. However, it has also been shown to have a higher risk of respiratory depression and overdose compared to other opioids. This compound has also been shown to have a high potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-1-(1-naphthylmethyl)-3-piperidinecarboxamide has been used in scientific research to study the opioid receptors and pain pathways in the central nervous system. Its advantages include its high potency and selectivity for the mu-opioid receptor, which allows for more precise studies of opioid signaling pathways. However, its limitations include its high abuse potential and associated risks, which limit its use in clinical and research settings.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-1-(1-naphthylmethyl)-3-piperidinecarboxamide and its effects on the central nervous system. One area of research is the development of new opioids with improved safety profiles and reduced risks of addiction and overdose. Another area of research is the study of the effects of opioids on the respiratory system and the development of new treatments for opioid-induced respiratory depression. Additionally, there is a need for continued research on the mechanisms of action of opioids and their effects on pain pathways in the brain.
Métodos De Síntesis
N,N-diethyl-1-(1-naphthylmethyl)-3-piperidinecarboxamide can be synthesized through a multi-step process starting with 2-naphthylacetic acid and diethylamine. The intermediate product is then reacted with piperidinecarboxylic acid to yield this compound. This synthesis method has been described in scientific literature.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-(1-naphthylmethyl)-3-piperidinecarboxamide has been used in scientific research to study the opioid receptors and pain pathways in the central nervous system. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used to study the effects of opioids on the respiratory system and the potential for opioid-induced respiratory depression.
Propiedades
IUPAC Name |
N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-3-23(4-2)21(24)19-12-8-14-22(16-19)15-18-11-7-10-17-9-5-6-13-20(17)18/h5-7,9-11,13,19H,3-4,8,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSCBIVDNDAFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide](/img/structure/B5007039.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5007049.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5007060.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5007064.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5007072.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5007103.png)

![methyl 4-{[(2-fluorophenyl)amino]methyl}benzoate](/img/structure/B5007115.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B5007123.png)


![8-[4-(4-chlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5007144.png)